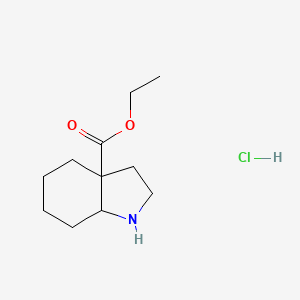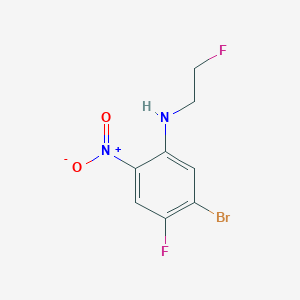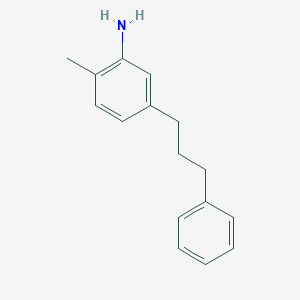
2-Methyl-5-(3-phenylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-phenylpropyl)aniline is an aromatic amine compound characterized by a benzene ring substituted with a methyl group at the second position and a 3-phenylpropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-phenylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methyl-5-(3-phenylpropyl)nitrobenzene followed by catalytic hydrogenation can yield the desired aniline compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with iron and hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonic acids, and halogenated compounds, depending on the specific reaction conditions .
Scientific Research Applications
2-Methyl-5-(3-phenylpropyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylaniline: Similar structure but lacks the propyl group.
3-Phenylpropylaniline: Similar structure but lacks the methyl group.
2-Methyl-4-(3-phenylpropyl)aniline: Similar structure but with different substitution positions .
Uniqueness
2-Methyl-5-(3-phenylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-methyl-5-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13-10-11-15(12-16(13)17)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,17H2,1H3 |
InChI Key |
JWDAUFGOKSPTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


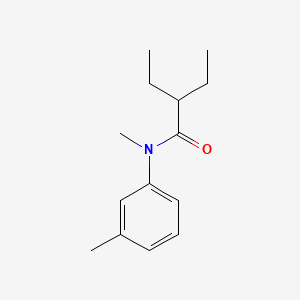
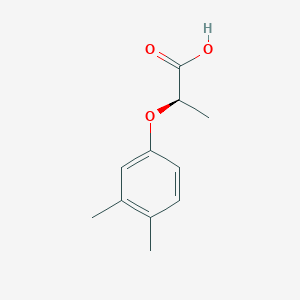
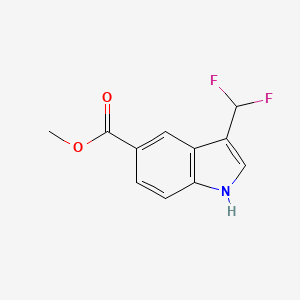
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
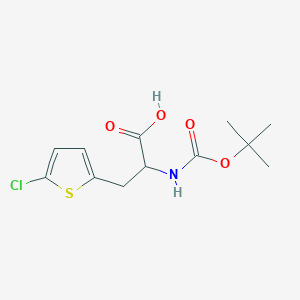
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
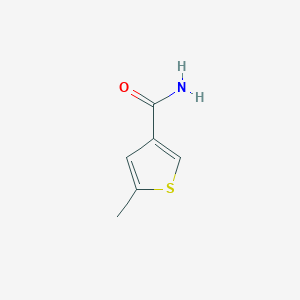
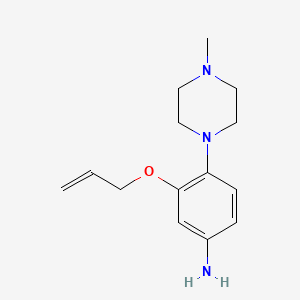
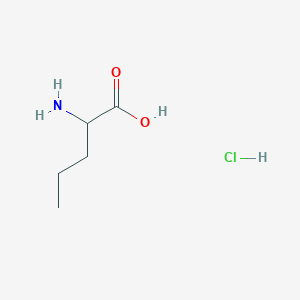
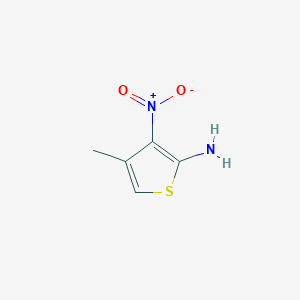
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
